![molecular formula C10H7BrO2S B1358251 Methyl 7-bromobenzo[b]thiophene-2-carboxylate CAS No. 550998-53-3](/img/structure/B1358251.png)
Methyl 7-bromobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 7-bromobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7BrO2S . It has a molecular weight of 271.13 g/mol . The IUPAC name for this compound is methyl 7-bromo-1-benzothiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for Methyl 7-bromobenzo[b]thiophene-2-carboxylate is 1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 . Its canonical SMILES string is COC(=O)C1=CC2=C(S1)C(=CC=C2)Br .Physical And Chemical Properties Analysis
Methyl 7-bromobenzo[b]thiophene-2-carboxylate has a molecular weight of 271.13 g/mol . It has an XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 269.93501 g/mol . The topological polar surface area is 54.5 Ų .Scientific Research Applications
Synthesis of Novel Compounds
Methyl 7-bromobenzo[b]thiophene-2-carboxylate plays a significant role in the synthesis of various novel compounds. For instance, it is used in the preparation of tricyclic lactones through a process involving Sonogashira coupling and intramolecular cyclization. These tricyclic lactones demonstrate potential in inhibiting the growth of various human tumor cell lines, indicating their potential in cancer research (Queiroz et al., 2009).
Pharmacological Studies
The compound has been a focus in pharmacological studies. For example, derivatives of benzo[b]thiophene, similar in structure to Methyl 7-bromobenzo[b]thiophene-2-carboxylate, have been explored for their potential pharmacological effects. In earlier research, various derivatives were synthesized and evaluated in preliminary pharmacological studies, hinting at the potential medical applications of these compounds (Chapman et al., 1971).
Antitumor Activity
The compound is used in the synthesis of certain benzo[b]thiophene derivatives that exhibit antitumor activities. This is demonstrated through the synthesis of compounds that inhibit the in vitro growth of tumor cell lines, suggesting their importance in developing new antitumor agents (Queiroz et al., 2009).
Reactivity and Coupling Reactions
Methyl 7-bromobenzo[b]thiophene-2-carboxylate is significant in studies exploring the reactivity and coupling reactions of benzo[b]thiophene derivatives. These reactions are critical in synthesizing new chemical entities with potential biological activities (Queiroz et al., 2007).
Mechanism of Action
Target of Action
The primary targets of Methyl 7-bromobenzo[b]thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
It is predicted to have high gi absorption and is likely to be a cyp1a2, cyp2c19, and cyp2c9 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Methyl 7-bromobenzo[b]thiophene-2-carboxylate’s action are currently unknown . As more research is conducted, these effects will be better understood.
properties
IUPAC Name |
methyl 7-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZRZXWHVICJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594765 | |
Record name | Methyl 7-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromobenzo[b]thiophene-2-carboxylate | |
CAS RN |
550998-53-3 | |
Record name | Methyl 7-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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